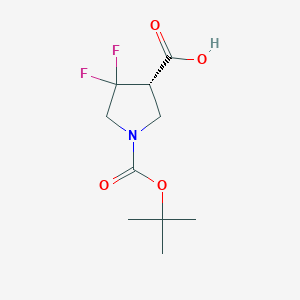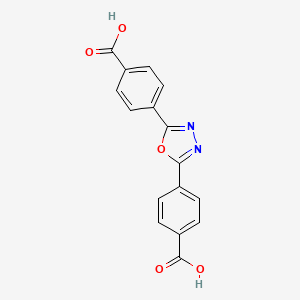
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylthio Group: This step may involve the reaction of the intermediate with methylthiolating agents such as methylthiol chloride.
Incorporation of the Naphthalenyloxy Group: This can be done through nucleophilic substitution reactions using naphthalenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Possible applications in materials science and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, methylthio, and naphthalenyloxy groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
5-Chloro-1H-Benzimidazole: A chlorinated derivative with enhanced reactivity.
2-(Methylthio)-1H-Benzimidazole: A methylthio-substituted derivative with unique chemical properties.
6-(2-Naphthalenyloxy)-1H-Benzimidazole:
Uniqueness
1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
174503-48-1 |
|---|---|
Molekularformel |
C18H13ClN2OS |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
6-chloro-2-methylsulfanyl-5-naphthalen-2-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-20-15-9-14(19)17(10-16(15)21-18)22-13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
CXAMQNQDJFZVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)

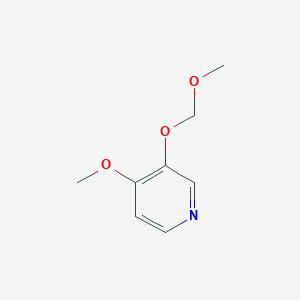

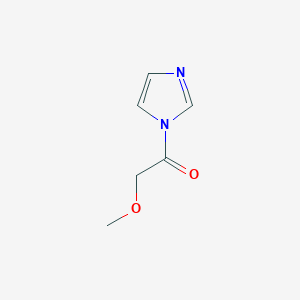
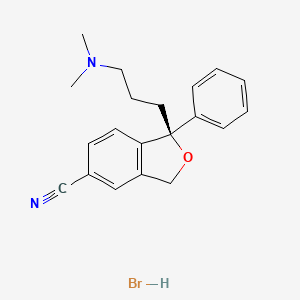
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)

